molecular formula C10H8ClN B132775 6-Chloro-8-methylquinoline CAS No. 19655-50-6

6-Chloro-8-methylquinoline

Cat. No.: B132775
CAS No.: 19655-50-6
M. Wt: 177.63 g/mol
InChI Key: RORDIMHIJASOBE-UHFFFAOYSA-N
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Description

6-Chloro-8-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 8th position on the quinoline ring imparts unique chemical and biological properties to this compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-8-methylquinoline can be synthesized through various methods. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with isonicotinohydrazide . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions in reaction kettles. For example, a method involves adding chloro-2-nitrophenols and amino-phenol to hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid . The reaction mixture is then subjected to heat and subsequent filtration to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives of this compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-8-methylquinoline has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline: Lacks the methyl group at the 8th position, resulting in different chemical and biological properties.

    8-Methylquinoline: Lacks the chlorine atom at the 6th position, affecting its reactivity and applications.

    Quinoline: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.

Uniqueness

6-Chloro-8-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORDIMHIJASOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603800
Record name 6-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19655-50-6
Record name 6-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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